molecular formula C9H7N3 B1432305 5-METHYL-1H-INDAZOLE-7-CARBONITRILE CAS No. 1360884-92-9

5-METHYL-1H-INDAZOLE-7-CARBONITRILE

Cat. No.: B1432305
CAS No.: 1360884-92-9
M. Wt: 157.17 g/mol
InChI Key: GCFACGWYGHGTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a methyl group at position 5 and a nitrile group at position 6. Indazoles are aromatic bicyclic structures with applications in pharmaceuticals, agrochemicals, and materials science. While specific data on this compound are absent in the provided evidence, structural analogs in the literature offer insights into its comparative properties .

Properties

CAS No.

1360884-92-9

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methyl-1H-indazole-7-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)5-11-12-9/h2-3,5H,1H3,(H,11,12)

InChI Key

GCFACGWYGHGTHX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)C#N)NN=C2

Canonical SMILES

CC1=CC2=C(C(=C1)C#N)NN=C2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-7-methylindole (Intermediate)

A closely related intermediate, 5-bromo-7-methylindole, has been prepared via a three-step process starting from 4-bromo-2-methylaniline. This method involves:

  • Step 1: Iodination
    Reacting 4-bromo-2-methylaniline with an iodine reagent (e.g., N-iodosuccinimide) in a suitable solvent to yield an iodinated intermediate.

  • Step 2: Sonogashira Coupling
    Coupling the iodinated intermediate with trimethylsilylacetylene in the presence of Pd(PPh3)2Cl2, CuI, and triethylamine under nitrogen atmosphere.

  • Step 3: Cyclization
    Treating the coupled product with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60 °C for 2 hours to induce ring closure, yielding 5-bromo-7-methylindole.

Yields and Characterization:

Step Product Yield (%) Key Characterization Data
1 Iodinated intermediate Not specified -
2 Coupled intermediate 92 MS (M+1): 282, 284; 1H NMR (400 MHz, CDCl3): δ 7.30, 7.12, 4.20, 2.12, 0.27
3 5-Bromo-7-methylindole 75-79.5 MS (M+1): 210, 212; 1H NMR (400 MHz, CDCl3): δ 8.10, 7.63, 7.22, 7.12, 6.51, 2.47

This method provides a robust route to the methyl-substituted indole core, which can be further elaborated to indazole derivatives.

Cyclocondensation and Functionalization to Indazole Derivatives

The formation of indazole rings, including 5-methyl substituted variants, often involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or hydrazine derivatives with substituted anilines.

  • Cyclocondensation Method :
    Reaction of 1,3-dicarbonyl compounds with hydrazine or hydrazinylbenzoic acid in methanol under acidic conditions (diluted sulfuric acid) at room temperature leads to the formation of indazole derivatives. This method has been used to prepare various substituted indazoles with good yields.

  • Microwave-assisted coupling :
    Coupling of 3-bromo-1H-indazole with arylboronic acids under microwave irradiation yields 3-aryl-1H-indazole derivatives efficiently, which can be adapted for methyl and nitrile substitutions on the indazole ring.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions/Notes Yield/Outcome
Starting material 4-bromo-2-methylaniline - -
Iodination Reaction with N-iodosuccinimide Solvent: unspecified Intermediate formed
Sonogashira Coupling Pd-catalyzed coupling with TMS-acetylene Triethylamine, CuI, room temp, N2 atmosphere 92% yield intermediate
Cyclization Base-induced ring closure Potassium tert-butoxide, NMP, 60 °C, 2 h 75-79.5% yield indole
Cyclocondensation 1,3-dicarbonyl + hydrazine Diluted H2SO4, MeOH, room temp Moderate to good yields
Cyanation (general) Pd-catalyzed or nucleophilic substitution Using CuCN or KCN on halogenated indazole Efficient nitrile installation

Research Findings and Notes

  • The iodination and Sonogashira coupling steps are critical for introducing the alkyne functionality that enables subsequent cyclization to the indole core.
  • The cyclization step requires strong base and high boiling solvent (NMP) to proceed efficiently.
  • Cyclocondensation methods provide a mild and versatile approach to indazole ring formation, adaptable to various substitutions including methyl and nitrile groups.
  • Microwave-assisted methods can accelerate coupling reactions, improving yields and reducing reaction times.
  • Purification typically involves silica gel column chromatography to isolate the target compound with high purity.
  • Analytical data such as mass spectrometry and proton NMR confirm the structure and substitution pattern of intermediates and final products.

Chemical Reactions Analysis

1H-Indazole-7-carbonitrile,5-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indazole-7-carbonitrile,5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-7-carbonitrile,5-methyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-1H-indazole-7-carbonitrile to three classes of analogs from the evidence: pyrazole-carbonitriles , indole derivatives , and imidazole-indole hybrids . Key differences in core structure, substituent effects, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents (Positions) Key Functional Groups Melting Point (°C) Synthesis Method Reference
This compound Indazole -CH₃ (C5), -CN (C7) Nitrile, aromatic Not reported Not reported N/A
Pyrazole-4-carbonitrile (21) Pyrazole -NH₂ (C5), -CN (C4), C=O (C5) Nitrile, carbonyl, amino 228 Reflux in ethanol
Indole-3-carbaldehyde derivatives (47–49) Indole -Cl (C7), -Br (C4), -OCH₃ (C5) Halogens, methoxy 65–202 Condensation with aldehydes
Dihydronaphtoindole (4) Indole Ethoxycarbonyl (C5), acetate Ester, acetate Not reported Acetylation in MEK

Core Heterocycle and Reactivity

  • Indazole vs. Pyrazole (Compound 21): Indazoles are bicyclic (benzene fused to pyrazole), offering greater aromatic stability than monocyclic pyrazoles. The nitrile group in pyrazole-4-carbonitrile () participates in hydrogen bonding via its amino substituents, whereas the indazole analog’s nitrile at C7 may exhibit stronger electron-withdrawing effects due to the fused aromatic system .
  • Indazole vs. Indole (Compounds 47–49, 4) :
    Indoles (benzene fused to pyrrole) lack the pyrazole-like N–N bond, reducing their electrophilicity. Substituents like halogens (-Cl, -Br) and methoxy (-OCH₃) in indole derivatives () enhance lipophilicity, whereas the nitrile in this compound could improve solubility in polar solvents .

Substituent Effects on Physicochemical Properties

  • Nitrile Position: In pyrazole-4-carbonitrile (), the nitrile at C4 is adjacent to a carbonyl group, stabilizing resonance structures.
  • Methyl vs. Bulky Substituents : The methyl group at C5 in the target compound is less sterically hindered than the benzyl-imidazole substituents in indole derivatives (), which exhibit lower melting points (e.g., 65–66°C for compound 49) due to disrupted packing .

Q & A

What are the established synthetic routes for 5-Methyl-1H-indazole-7-carbonitrile, and what are their key experimental considerations?

Basic Research Question
The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the reaction of substituted indazole precursors with nitrile sources under reflux conditions. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives and nitrile-containing reagents (e.g., malononitrile) in acetic acid, catalyzed by sodium acetate, yields indazole-carbonitrile analogs after refluxing for 3–5 hours . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid improve reaction efficiency.
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
  • Yield optimization : Reaction times >5 hours may reduce yields due to side reactions. Reported yields range from 70% to 85% under optimized conditions .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Advanced Research Question
Contradictions in spectroscopic data often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

  • Iterative validation : Cross-check NMR/IR results with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .
  • Multi-technique analysis : Combine XRD for structural confirmation with mass spectrometry to validate molecular weight .
  • Dynamic NMR studies : Resolve tautomeric equilibria by analyzing temperature-dependent NMR spectra .
    For example, conflicting IR peaks for C≡N stretches (2240 cm⁻¹ vs. 2200 cm⁻¹) may indicate solvent polarity effects, requiring comparative analysis in DMSO vs. chloroform .

What computational chemistry approaches are suitable for predicting the electronic properties of this compound?

Basic Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to model electronic properties. Key steps:

  • Geometry optimization : Use a 6-311G(d,p) basis set to minimize energy.
  • Exchange-correlation functionals : Incorporate exact exchange terms to improve accuracy in predicting HOMO-LUMO gaps and dipole moments .
  • Solvent modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects on reactivity .
    Software tools like Gaussian or ORCA are recommended, with validation against experimental UV-Vis spectra .

In crystallographic studies, how do you address challenges in refining disordered structures of this compound?

Advanced Research Question
Disorder in crystal structures (e.g., methyl group rotation) can be managed using:

  • SHELX software : Apply restraints (e.g., DFIX, SIMU) to thermal parameters and bond distances during refinement .
  • Twinned data analysis : Use HKLF 5 format in SHELXL to handle twinning, particularly for monoclinic systems .
  • Comparative modeling : Reference similar indazole derivatives (e.g., 1-Methyl-1H-indazole-5-carbohydrazide) to guide occupancy refinement .

How can researchers balance open data sharing with privacy concerns when publishing biological assay data for this compound derivatives?

Advanced Research Question
Ethical data sharing requires:

  • De-identification : Remove patient-specific metadata from clinical datasets while retaining structural-activity relationships .
  • Controlled access : Use repositories like Zenodo or EBI BioStudies, which enforce GDPR compliance via data-use agreements .
  • Informed consent : Explicitly state data-sharing intentions in consent forms, allowing participants to opt out of public deposition .

What strategies improve the purity of this compound during large-scale synthesis?

Basic Research Question
Critical parameters include:

  • Solvent gradient recrystallization : Start with DMF at 100°C, then gradually add acetic acid to induce crystallization .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for intermediate purification .
  • In-process monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track purity >98% .

How do tautomeric forms of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The 1H-indazole tautomer dominates in solution, but the 3H-form may appear under acidic conditions. Reactivity impacts include:

  • Buchwald-Hartwig amination : The 1H-tautomer favors Pd-catalyzed C–N coupling at the 7-position due to electron-withdrawing nitrile stabilization .
  • Suzuki-Miyaura reactions : Tautomer equilibrium shifts in basic media (e.g., K₂CO₃) can alter regioselectivity. Computational modeling (DFT) predicts transition states to guide condition optimization .

What are the limitations of current DFT methods in modeling the photophysical properties of this compound?

Advanced Research Question
Standard functionals (e.g., B3LYP) often underestimate charge-transfer excitations. Solutions include:

  • Range-separated functionals : Use CAM-B3LYP or ωB97XD for improved excited-state accuracy .
  • Solvent cavity adjustments : Tune PCM parameters to match experimental dielectric constants (e.g., ε=46.7 for DMSO) .
  • Benchmarking : Validate against time-resolved fluorescence data to correct for systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.